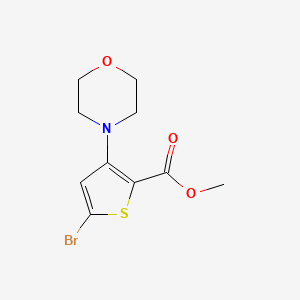

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate

Description

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate (CAS No. 957346-62-2) is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5, a morpholino group at position 3, and a methyl ester at position 2. The morpholino group enhances solubility and modulates electronic properties, while the bromine atom offers a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula |

C10H12BrNO3S |

|---|---|

Molecular Weight |

306.18 g/mol |

IUPAC Name |

methyl 5-bromo-3-morpholin-4-ylthiophene-2-carboxylate |

InChI |

InChI=1S/C10H12BrNO3S/c1-14-10(13)9-7(6-8(11)16-9)12-2-4-15-5-3-12/h6H,2-5H2,1H3 |

InChI Key |

PBWRIESVDDMFPC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 5-Bromothiophene-2-carboxylate Intermediate

The synthesis typically begins with the preparation of methyl 5-bromothiophene-2-carboxylate, which serves as a key intermediate.

- Halogenation and Esterification :

According to a modified literature procedure, 5-bromothiophene-2-carbaldehyde is prepared by formylation of 2-bromothiophene using POCl3 and DMF under cooling conditions, followed by oxidation and esterification steps to yield methyl 5-bromothiophene-2-carboxylate.- Reaction conditions include refluxing in methanol with concentrated sulfuric acid for about 30 hours.

- Purification is achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Yields reported are high, e.g., 96% for the ester intermediate.

- Characterization data: ^1H NMR (DMSO-d6) shows characteristic aromatic proton signals and methyl ester singlet; MS confirms molecular ion at m/z 221.4 (calcd 221.07).

Regioselective Halogenation and Functional Group Transformations

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromothiophene | POCl3, DMF, ice bath, stirring 0.5 h | 5-Bromothiophene-2-carbaldehyde | - | Formylation step |

| 2 | 5-Bromothiophene-2-carbaldehyde | MeOH, conc. H2SO4, reflux 30 h | Methyl 5-bromothiophene-2-carboxylate | 96 | Esterification |

| 3 | Methyl 3-hydroxythiophene-2-carboxylate (for side chain) | LDA (-78 °C), I2, then Pd catalyst, morpholine, Cs2CO3 | Methyl 5-morpholino-3-(2-phenylethoxy)thiophene-2-carboxylate | 70 | Pd-catalyzed amination |

| 4 | Methyl 5-iodo-3-(2-phenylethoxy)thiophene-2-carboxylate | Morpholine, Pd2(dba)3, RuPhos, Cs2CO3, THF, 100 °C, 20 h | Methyl 5-morpholino-3-(2-phenylethoxy)thiophene-2-carboxylate | 70 | Amination step |

Analytical and Characterization Data

Research Findings and Methodological Insights

The sequence of introducing substituents is crucial: early installation of the ether side chain followed by morpholine substitution avoids formation of undesired byproducts such as 2-substituted 5-morpholino-3-oxo-2,3-dihydrothiophene-2-carboxamide.

Use of palladium-catalyzed amination with appropriate ligands (e.g., RuPhos) and bases (Cs2CO3) under inert atmosphere provides good yields and regioselectivity.

Regioselective halogenation via LDA and iodine at low temperature enables selective functionalization at the 5-position, critical for subsequent cross-coupling reactions.

Purification by silica gel chromatography with solvent systems like ethyl acetate/hexane or dichloromethane/hexane is effective for isolating pure products.

Chemical Reactions Analysis

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity Against Mycobacterium tuberculosis

One of the most significant applications of methyl 5-bromo-3-morpholinothiophene-2-carboxylate is its potential as an antimicrobial agent against multidrug-resistant strains of Mycobacterium tuberculosis. Research conducted by Eli Lilly highlighted the identification of a series of morpholino-thiophenes, including this compound, which showed promising activity against M. tuberculosis strain H37Rv. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 μM, indicating strong antitubercular properties without significant cytotoxicity in human cell lines (e.g., VERO and HepG2) .

Mechanism of Action

The mode-of-action studies suggest that this compound targets QcrB, a subunit of the menaquinol cytochrome c oxidoreductase complex. This mechanism is crucial as it disrupts the respiration process of the bacteria, making it a viable candidate for further development into an oral drug for treating tuberculosis .

Synthesis and Structural Studies

Synthetic Routes

The synthesis of this compound involves several key steps:

- The initial formation of an amide from acyl chloride and morpholine.

- Conversion to thioamide using Lawesson’s reagent.

- Subsequent reactions yield the desired thiophene structure .

These synthetic pathways are essential for producing analogues that can be tested for enhanced biological activity.

Cosmetic Formulation Applications

Stability and Safety in Cosmetic Products

This compound has been explored for its potential use in cosmetic formulations due to its properties that enhance product stability and safety. The compound's effectiveness as a stabilizer can be attributed to its ability to interact with various formulation components, ensuring that products maintain their efficacy over time .

Bioavailability and Skin Penetration Studies

Research into dermatokinetics has shown that compounds like this compound can improve the bioavailability of active ingredients in topical formulations. Studies have focused on assessing how such compounds penetrate skin layers and their systemic absorption, which is critical for evaluating both efficacy and safety in cosmetic applications .

Case Studies

Case Study: Antitubercular Drug Development

A notable case study involved the evaluation of a series of morpholino-thiophenes where this compound was included among the lead candidates. The study reported on pharmacokinetic profiling, revealing that modifications to the compound could enhance both oral bioavailability and potency against M. tuberculosis. This research underscores the importance of structure-activity relationship (SAR) studies in optimizing drug candidates .

Case Study: Cosmetic Product Evaluation

In another study focusing on cosmetic formulations, this compound was included as a component aimed at improving skin hydration and stability of the product. The results indicated that formulations containing this compound exhibited superior moisturizing properties compared to controls without it, demonstrating its potential utility in personal care products .

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-morpholinothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the morpholine ring can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, enhancing its activity .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural similarities with Methyl 5-bromo-3-morpholinothiophene-2-carboxylate, differing primarily in substituents or heterocyclic cores (thiophene vs. thiazole):

| Compound Name | CAS No. | Key Substituents | Similarity Score |

|---|---|---|---|

| Methyl 5-bromothiazole-2-carboxylate | 1209458-91-2 | Bromine (C5), methyl ester (C2) | 0.91 |

| Ethyl 5-bromothiazole-2-carboxylate | 1202237-88-4 | Bromine (C5), ethyl ester (C2) | 0.88 |

| 5-Bromo-4-methylthiazole-2-carboxylic acid | 874509-45-2 | Bromine (C5), methyl group (C4), acid | 0.86 |

| 4,5-Dibromothiazole-2-carboxylic acid | 1806352-39-5 | Bromine (C4/C5), acid | 0.84 |

| Methyl 3-amino-5-bromothiophene-2-carboxylate | 107818-55-3 | Bromine (C5), amino (C3), methyl ester | N/A |

Notes:

- Thiophene vs. Thiazole : Thiophene (sulfur-only heterocycle) exhibits distinct electronic properties compared to thiazole (sulfur and nitrogen), influencing reactivity and binding affinity in biological systems .

- Ester vs. Acid : Methyl/ethyl esters (e.g., CAS 1209458-91-2) are more lipophilic than carboxylic acids (e.g., CAS 874509-45-2), affecting bioavailability and solubility .

- Morpholino vs.

Physicochemical Properties (Inferred from Methyl Ester Analogues)

| Property | This compound | Methyl 5-bromothiazole-2-carboxylate | Methyl 3-amino-5-bromothiophene-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~306.2 | ~236.1 | ~262.1 |

| LogP (Predicted) | ~2.5 | ~2.1 | ~1.8 |

| Solubility (DMSO) | High | Moderate | High |

| Melting Point (°C) | Not reported | 98–100 | 110–112 |

Sources : Predicted data based on structural analogues and methyl ester trends .

Biological Activity

Methyl 5-bromo-3-morpholinothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

- Molecular Formula : C10H10BrN1O2S1

- Molecular Weight : 293.16 g/mol

The presence of the morpholine ring in its structure contributes to its pharmacological properties, as morpholine derivatives are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies suggest that compounds containing the morpholine moiety can inhibit key enzymes involved in cellular processes, thus exhibiting potential anticancer and antimicrobial effects.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as:

- Pancreatic Lipase : By binding to the active site, it prevents the hydrolysis of triglycerides, which can be beneficial in obesity management.

- mTOR Pathway : Morpholine derivatives have shown good binding affinity with mTOR, a crucial regulator of cell growth and proliferation, making them potential candidates for cancer therapy.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on various studies:

Case Study 1: Anticancer Activity

In a study evaluating various morpholine derivatives against human cancer cell lines, this compound exhibited significant cytotoxic effects against MCF-7 cells. The compound's IC50 value was found to be comparable to standard chemotherapeutic agents, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.72 µM, highlighting its effectiveness against multidrug-resistant strains of this pathogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.